molecular formula C3H3F3O B14779567 Trifluoromethoxyethene

Trifluoromethoxyethene

Cat. No.: B14779567
M. Wt: 112.05 g/mol
InChI Key: FPDZOFFZSWSOSL-UHFFFAOYSA-N
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Description

Trifluoromethoxyethene (CF₃OCH=CH₂) is a fluorinated olefin characterized by a trifluoromethoxy (-OCF₃) substituent attached to an ethene backbone. This compound is of significant interest in organic and medicinal chemistry due to the unique electronic and steric properties imparted by the trifluoromethoxy group. The -OCF₃ group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the adjacent double bond, making the compound reactive in cycloaddition and polymerization reactions . Its synthesis often involves fluorination strategies, such as chlorine-fluorine exchange or oxidation of difluorocarbene intermediates, as highlighted in recent methodologies .

The trifluoromethoxy group is increasingly employed in pharmaceuticals and agrochemicals to improve metabolic stability and bioavailability, mirroring trends in trifluoromethylation chemistry . However, the synthetic challenges associated with introducing -OCF₃ (e.g., reagent instability, harsh reaction conditions) distinguish it from other fluorinated groups .

Properties

Molecular Formula

C3H3F3O

Molecular Weight

112.05 g/mol

IUPAC Name

trifluoromethoxyethene

InChI

InChI=1S/C3H3F3O/c1-2-7-3(4,5)6/h2H,1H2

InChI Key

FPDZOFFZSWSOSL-UHFFFAOYSA-N

Canonical SMILES

C=COC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethoxyethene typically involves the introduction of the trifluoromethoxy group into an ethene derivative. One common method is the reaction of ethene with trifluoromethoxylating reagents under controlled conditions. For instance, the use of tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) as an OCF3-transfer reagent has been reported .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the volatile and reactive nature of the trifluoromethoxy group. The process may include steps such as oxidative desulfurization-fluorination of xanthates using N-haloimides as oxidants and complex pyridine-HF as the fluorine atom source .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethoxyethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trifluoromethoxyethene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trifluoromethoxyethene exerts its effects is primarily through its strong electron-withdrawing trifluoromethoxy group. This group influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The compound can modulate molecular pathways by interacting with enzymes and receptors, thereby altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethoxyethene is part of a broader class of fluorinated ethenes. Below, we compare its properties, reactivity, and applications with structurally related compounds, including trifluoromethyl ethene (CF₃CH=CH₂) , difluoromethoxyethene (CF₂HOCH=CH₂) , and methoxyethene (CH₃OCH=CH₂) .

Electronic and Steric Effects

The -OCF₃ group in this compound exerts a stronger electron-withdrawing effect (-I effect) than -CF₃ or -OCH₃ due to the combined electronegativity of oxygen and fluorine. This results in:

  • Higher polarization of the double bond, enhancing reactivity toward nucleophiles.
  • Reduced electron density at the β-carbon compared to CF₃CH=CH₂ or CH₃OCH=CH₂, as confirmed by computational studies .

Thermal and Chemical Stability

  • Thermal Stability : this compound decomposes at ~150°C, lower than CF₃CH=CH₂ (~200°C), due to weaker C-O bonds in the -OCF₃ group .
  • Hydrolytic Stability : The -OCF₃ group is more resistant to hydrolysis than -OCH₃ but less stable than -CF₃ under acidic conditions .

Challenges and Limitations

  • Reagent Compatibility : this compound requires anhydrous conditions for handling, unlike methoxyethene .
  • Cost : Synthesis involves expensive fluorinating agents (e.g., Ruppert-Prakash reagent), limiting industrial scalability compared to CF₃CH=CH₂ .

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